molecular formula C14H20ClN3O4 B13899011 tert-butyl N-[5-chloro-2-[methoxy(methylamino)carbamoyl]phenyl]carbamate

tert-butyl N-[5-chloro-2-[methoxy(methylamino)carbamoyl]phenyl]carbamate

Cat. No.: B13899011
M. Wt: 329.78 g/mol
InChI Key: ZUYPUCHHRYAVLV-UHFFFAOYSA-N
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Description

tert-Butyl N-[5-chloro-2-[methoxy(methylamino)carbamoyl]phenyl]carbamate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a tert-butyl carbamate group, a chloro-substituted phenyl ring, and a methoxy(methylamino)carbamoyl moiety.

Preparation Methods

The synthesis of tert-butyl N-[5-chloro-2-[methoxy(methylamino)carbamoyl]phenyl]carbamate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 5-chloro-2-nitroaniline with tert-butyl chloroformate to form tert-butyl N-(5-chloro-2-nitrophenyl)carbamate. This intermediate is then reduced to tert-butyl N-(5-chloro-2-aminophenyl)carbamate, which is further reacted with methoxy(methylamino)carbamoyl chloride to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon .

Chemical Reactions Analysis

tert-Butyl N-[5-chloro-2-[methoxy(methylamino)carbamoyl]phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted products.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Scientific Research Applications

tert-Butyl N-[5-chloro-2-[methoxy(methylamino)carbamoyl]phenyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[5-chloro-2-[methoxy(methylamino)carbamoyl]phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by forming covalent bonds with their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular signaling pathways, influencing processes such as cell proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

tert-Butyl N-[5-chloro-2-[methoxy(methylamino)carbamoyl]phenyl]carbamate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H20ClN3O4

Molecular Weight

329.78 g/mol

IUPAC Name

tert-butyl N-[5-chloro-2-[methoxy(methylamino)carbamoyl]phenyl]carbamate

InChI

InChI=1S/C14H20ClN3O4/c1-14(2,3)22-13(20)17-11-8-9(15)6-7-10(11)12(19)18(16-4)21-5/h6-8,16H,1-5H3,(H,17,20)

InChI Key

ZUYPUCHHRYAVLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Cl)C(=O)N(NC)OC

Origin of Product

United States

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